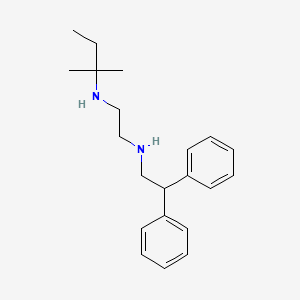![molecular formula C29H30FN3O2 B14240204 Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is a complex organic compound that features a unique structure combining carbamic acid and imidazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester typically involves the reaction of an appropriate imidazole derivative with a carbamic acid precursor. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the preparation of the imidazole derivative, its reaction with the carbamic acid precursor, and subsequent purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.
Applications De Recherche Scientifique
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.
Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, N-[4-chloro-2-fluoro-5-[(phenyl)ethyl ester]: Similar in structure but with different substituents, leading to variations in reactivity and biological activity.
Carbamic acid, N-[4,6-diamino-2-[5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-3-yl]-5-pyrimidinyl]-, methyl ester:
Uniqueness
Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is unique due to its specific combination of carbamic acid and imidazole moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C29H30FN3O2 |
|---|---|
Poids moléculaire |
471.6 g/mol |
Nom IUPAC |
(2-fluorophenyl) N-[6-(2-methyl-4,5-diphenylimidazol-1-yl)hexyl]carbamate |
InChI |
InChI=1S/C29H30FN3O2/c1-22-32-27(23-14-6-4-7-15-23)28(24-16-8-5-9-17-24)33(22)21-13-3-2-12-20-31-29(34)35-26-19-11-10-18-25(26)30/h4-11,14-19H,2-3,12-13,20-21H2,1H3,(H,31,34) |
Clé InChI |
LHAHTHILLRCRBM-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(N1CCCCCCNC(=O)OC2=CC=CC=C2F)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Oxiran-2-yl)methyl]-N,N-dipropylpropan-1-aminium chloride](/img/structure/B14240123.png)
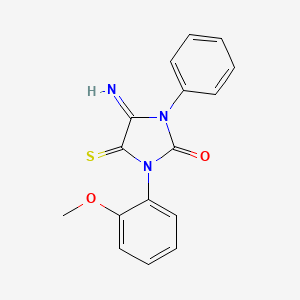
![9-Borabicyclo[3.3.1]nonane, 9-(4-bromobutyl)-](/img/structure/B14240134.png)



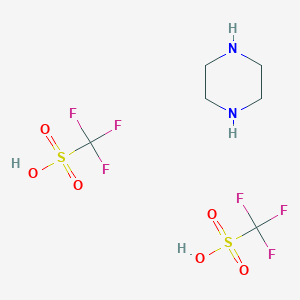
![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
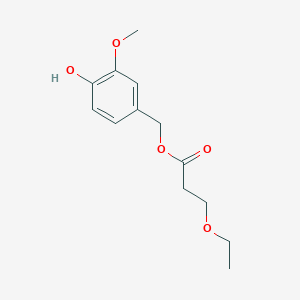
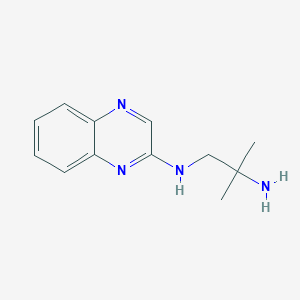
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
